Cas no 898189-02-1 (N-cyclopentyl-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide)

N-Cyclopentyl-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide is a specialized heterocyclic compound featuring a pyridazinone core substituted with a phenyl group and an acetamide moiety. Its structural complexity makes it valuable in medicinal chemistry and pharmaceutical research, particularly as a potential intermediate for bioactive molecules. The cyclopentyl and phenyl substituents enhance lipophilicity, potentially improving membrane permeability in drug discovery applications. The compound’s pyridazinone scaffold is known for its versatility in modulating biological activity, making it useful for targeting enzymes or receptors. Its synthetic accessibility and functional group compatibility further support its utility in structure-activity relationship (SAR) studies and lead optimization.
N-cyclopentyl-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide structure
898189-02-1 structure
Product name:N-cyclopentyl-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide
CAS No:898189-02-1
MF:C17H19N3O2
MW:297.351663827896
CID:5480970

N-cyclopentyl-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclopentyl-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
    • N-cyclopentyl-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide
    • Inchi: 1S/C17H19N3O2/c21-16(18-14-8-4-5-9-14)12-20-17(22)11-10-15(19-20)13-6-2-1-3-7-13/h1-3,6-7,10-11,14H,4-5,8-9,12H2,(H,18,21)
    • InChI Key: UAYVYPXRSHVSSY-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=CC=C2)=NN(CC(NC2CCCC2)=O)C(=O)C=C1

N-cyclopentyl-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2774-0020-3mg
N-cyclopentyl-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide
898189-02-1 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F2774-0020-30mg
N-cyclopentyl-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide
898189-02-1 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F2774-0020-100mg
N-cyclopentyl-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide
898189-02-1 90%+
100mg
$248.0 2023-07-28
Life Chemicals
F2774-0020-5μmol
N-cyclopentyl-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide
898189-02-1 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F2774-0020-4mg
N-cyclopentyl-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide
898189-02-1 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F2774-0020-10μmol
N-cyclopentyl-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide
898189-02-1 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F2774-0020-10mg
N-cyclopentyl-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide
898189-02-1 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F2774-0020-75mg
N-cyclopentyl-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide
898189-02-1 90%+
75mg
$208.0 2023-07-28
Life Chemicals
F2774-0020-15mg
N-cyclopentyl-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide
898189-02-1 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F2774-0020-20μmol
N-cyclopentyl-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide
898189-02-1 90%+
20μmol
$79.0 2023-07-28

Additional information on N-cyclopentyl-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide

N-Cyclopentyl-2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-Yl)Acetamide: A Comprehensive Overview

N-Cyclopentyl-2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-Yl)Acetamide, also known by its CAS Registry Number 898189-02-1, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of acetamides, featuring a cyclopentyl group and a dihydropyridazine ring system. The dihydropyridazine moiety, with its oxo and phenyl substituents, contributes to the compound's unique chemical properties and reactivity.

The synthesis of N-Cyclopentyl-2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-Yl)Acetamide involves a multi-step process that typically begins with the preparation of the dihydropyridazine ring. This is often achieved through cyclization reactions involving appropriate starting materials such as aldehydes or ketones. The subsequent introduction of the cyclopentyl group and the acetamide functionality requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds.

One of the most intriguing aspects of this compound is its potential application in drug discovery. The dihydropyridazine ring system is known to exhibit bioactivity across various biological targets, including enzymes, receptors, and ion channels. Recent studies have highlighted its potential as a modulator of G protein-coupled receptors (GPCRs), which are critical targets in the development of therapeutic agents for conditions such as cardiovascular diseases, inflammation, and neurodegenerative disorders.

In addition to its pharmacological applications, N-Cyclopentyl-2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-Yl)Acetamide has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics and optoelectronic devices. Researchers have explored its ability to form self-assembled monolayers and its compatibility with various deposition techniques such as spin-coating and inkjet printing.

The structural versatility of this compound also lends itself to applications in agrochemicals. Its ability to inhibit key enzymes involved in plant growth regulation has been explored in recent agricultural studies. For instance, it has been investigated as a potential herbicide or plant growth regulator, offering a sustainable alternative to traditional chemical agents.

From an analytical standpoint, the characterization of N-Cyclopentyl-2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-Yl)Acetamide has benefited from advancements in spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods have provided detailed insights into its molecular structure, purity, and stability under various conditions. Furthermore, computational chemistry tools have been employed to predict its physicochemical properties and interactions with biological systems.

In terms of safety and toxicity profiles, recent studies have focused on evaluating the compound's acute and chronic toxicity using standardized assays. These studies have provided valuable data on its potential risks to human health and the environment. Regulatory agencies have expressed interest in understanding its long-term effects on ecosystems, particularly given its potential use in agrochemicals.

The future outlook for N-Cyclopentyl-2-(6-Oxo-3-Phe

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